Azasetron

Catalog No.
S520007
CAS No.
123040-16-4
M.F
C17H21Cl2N3O3
M. Wt
386.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azasetron

CAS Number

123040-16-4

Product Name

Azasetron

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride

Molecular Formula

C17H21Cl2N3O3

Molecular Weight

386.3 g/mol

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H

InChI Key

DBMKBKPJYAHLQP-BTQNPOSSSA-N

SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl

Solubility

Soluble in DMSO

Synonyms

azasetron, azasetron, (+-)-isomer, N-(1-azabicyclo(2.2.2)oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4 -dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride, Y 25130, Y-25130

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl

Description

The exact mass of the compound Azasetron is 385.096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. It belongs to the ontological category of benzoxazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

385.096

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

MeSH Pharmacological Classification

Antiemetics

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Serotonin
HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]

Pictograms

Health Hazard

Health Hazard

Wikipedia

Azasetron hydrochloride

Dates

Modify: 2023-08-15
1: Fang BX, Chen FC, Zhu D, Guo J, Wang LH. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. Oncotarget. 2017 Oct 31;8(63):106249-106257. doi: 10.18632/oncotarget.22174. eCollection 2017 Dec 5. PubMed PMID: 29290945; PubMed Central PMCID: PMC5739730.
2: Ahmadi-Mahmoodabadi N, Nasehi M, Emam Ghoreishi M, Zarrindast MR. Synergistic effect between prelimbic 5-HT3 and CB1 receptors on memory consolidation deficit in adult male Sprague-Dawley rats: An isobologram analysis. Neuroscience. 2016 Mar 11;317:173-83. doi: 10.1016/j.neuroscience.2015.12.010. Epub 2015 Dec 14. PubMed PMID: 26701293.
3: Hasebe S, Ago Y, Nishiyama S, Oka S, Hashimoto H, Takuma K, Matsuda T. Pharmacological profile of encounter-induced hyperactivity in isolation-reared mice. Behav Pharmacol. 2015 Oct;26(7 Spec No):681-90. doi: 10.1097/FBP.0000000000000140. PubMed PMID: 25932719.
4: Nasehi M, Kafi F, Khakpai F, Zarrindast MR. Involvement of the serotonergic system of the ventral hippocampus (CA3) on amnesia induced by ACPA in mice. Behav Brain Res. 2015 Jun 1;286:356-63. doi: 10.1016/j.bbr.2015.03.011. Epub 2015 Mar 11. PubMed PMID: 25771207.
5: Bell R, Duke AA, Gilmore PE, Page D, Bègue L. Anxiolytic-like effects observed in rats exposed to the elevated zero-maze following treatment with 5-HT2/5-HT3/5-HT4 ligands. Sci Rep. 2014 Jan 24;4:3881. doi: 10.1038/srep03881. PubMed PMID: 24457553; PubMed Central PMCID: PMC5379192.
6: Lin G, Ma J, Zhu J, Yang X, Hu L, Wang X. Determination of azasetron hydrochloride in rabbit plasma by liquid chromatography tandem mass spectrometry and its application. Biomed Chromatogr. 2011 Oct;25(10):1107-11. doi: 10.1002/bmc.1578. Epub 2010 Dec 29. PubMed PMID: 21204117.
7: Ataee R, Ajdary S, Rezayat M, Shokrgozar MA, Shahriari S, Zarrindast MR. Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues. Arch Iran Med. 2010 Mar;13(2):120-5. PubMed PMID: 20187666.
8: Ataee R, Ajdary S, Zarrindast M, Rezayat M, Shokrgozar MA, Ataee A. Y25130 hydrochloride, a selective 5HT3 receptor antagonist has potent antimitogenic and apoptotic effect on HT29 colorectal cancer cell line. Eur J Cancer Prev. 2010 Mar;19(2):138-43. doi: 10.1097/CEJ.0b013e3283354901. PubMed PMID: 20010428.
9: Yamada Y, Fujita M, Okuyama K, Takayanagi R, Ozeki T, Yokoyama H, Iga T. [Analysis of antiemetic effect of various dosage regimens of azasetron hydrochloride based on 5-HT3 receptor occupancy of serotonin]. Yakugaku Zasshi. 2007 Feb;127(2):353-7. Japanese. PubMed PMID: 17268155.
10: Hayakawa T, Sato M, Konaka M, Makino A, Hirohata T, Totsu S, Wada Y, Sato H, Inotsume N, Fujita A, Sekine K. [Comparison of ramosetron and azasetron for prevention of acute and delayed cisplatin-induced emesis in lung cancer patients]. Gan To Kagaku Ryoho. 2006 May;33(5):633-8. Japanese. PubMed PMID: 16685162.
11: Ju Yeon Ban, Yeon Hee Seong. Blockade of 5-HT(3) receptor with MDL 72222 and Y 25130 reduces beta-amyloid protein (25--35)-induced neurotoxicity in cultured rat cortical neurons. Eur J Pharmacol. 2005 Sep 27;520(1-3):12-21. PubMed PMID: 16150439.
12: Lee HJ, Ban JY, Seong YH. Blockade of 5-HT(3) receptor with MDL7222 and Y25130 reduces hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells. Life Sci. 2005 Dec 5;78(3):294-300. Epub 2005 Aug 19. PubMed PMID: 16112139.
13: Grandoso L, Torrecilla M, Pineda J, Ugedo L. alpha(2)-Adrenoceptor involvement in the in vitro inhibitory effect of citalopram on a subpopulation of rat locus coeruleus neurons. Eur J Pharmacol. 2005 Jul 4;517(1-2):51-8. PubMed PMID: 15975573.
14: Dougherty KJ, Bannatyne BA, Jankowska E, Krutki P, Maxwell DJ. Membrane receptors involved in modulation of responses of spinal dorsal horn interneurons evoked by feline group II muscle afferents. J Neurosci. 2005 Jan 19;25(3):584-93. PubMed PMID: 15659594; PubMed Central PMCID: PMC1890036.
15: Shimada S, Yagi Y, Kuramoto M, Aoki N, Ogawa M. Second-line chemotherapy with combined irinotecan and low-dose cisplatin for patients with metastatic gastric carcinoma resistant to 5-fluorouracil. Oncol Rep. 2003 May-Jun;10(3):687-91. PubMed PMID: 12684644.
16: Haga K, Inaba K, Syoji H, Hashimoto T. [Delayed emesis induced by the chemotherapeutic agent doxorubicin hydrochloride in dogs]. Nihon Yakurigaku Zasshi. 2000 Nov;116(5):313-20. Japanese. PubMed PMID: 11215382.
17: Beppu T, Ogawa M, Yamanaka T, Egami H, Ohara C, Masuda Y, Kudo S, Kuramoto M, Doi K, Matsuda T. [Clinical evaluation of Azasetron Hydrochloride: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma]. Gan To Kagaku Ryoho. 1998 Jul;25(8):1197-202. Japanese. PubMed PMID: 9679583.
18: Moriyama Y, Arimori K, Nakano M. Absorption characteristics of azasetron from rectal and oral routes in rabbits. Biol Pharm Bull. 1997 Jun;20(6):701-3. PubMed PMID: 9212995.
19: Katayama K, Asano K, Haga K, Fukuda T. High affinity binding of azasetron hydrochloride to 5-hydroxytryptamine3 receptors in the small intestine of rats. Jpn J Pharmacol. 1997 Apr;73(4):357-60. PubMed PMID: 9165374.
20: Yakushiji T, Akaike N. Blockade of 5-HT3 receptor-mediated currents in dissociated frog sensory neurones by benzoxazine derivative, Y-25130. Br J Pharmacol. 1992 Nov;107(3):853-7. PubMed PMID: 1472977; PubMed Central PMCID: PMC1907744.

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